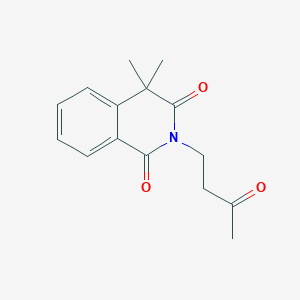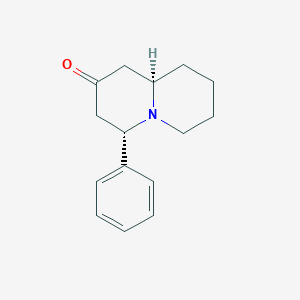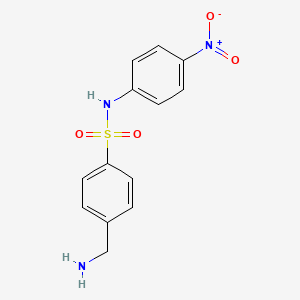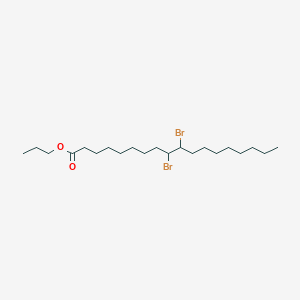
Magnesium;potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium and potassium are essential elements that play crucial roles in various biological and chemical processes. Magnesium is an alkaline earth metal, while potassium is an alkali metal. Both elements are vital for maintaining cellular functions and are commonly found in various compounds used in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium and potassium compounds can be synthesized through various chemical reactions. One common method involves the reaction of magnesium oxide with potassium chloride to form magnesium chloride and potassium oxide. Another method includes the reaction of magnesium nitrate with potassium hydroxide to produce magnesium hydroxide and potassium nitrate .
Industrial Production Methods
Industrially, magnesium is often produced through the electrolysis of molten magnesium chloride, which is derived from seawater or magnesite. Potassium is typically produced through the electrolysis of potassium chloride. These processes are efficient and widely used in the production of high-purity magnesium and potassium compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium and potassium compounds undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: Magnesium can react with oxygen to form magnesium oxide, while potassium reacts with oxygen to form potassium oxide.
Substitution Reactions: Magnesium can replace other metals in compounds, such as in the reaction with copper nitrate to form magnesium nitrate and copper.
Double Displacement Reactions: Magnesium nitrate reacts with potassium phosphate to form magnesium phosphate and potassium nitrate.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, water, acids, and bases. The reactions typically occur under standard laboratory conditions, such as room temperature and atmospheric pressure.
Major Products Formed
The major products formed from these reactions include magnesium oxide, potassium oxide, magnesium nitrate, potassium nitrate, and magnesium phosphate .
Applications De Recherche Scientifique
Magnesium and potassium compounds have numerous scientific research applications:
Mécanisme D'action
Magnesium and potassium exert their effects through various molecular mechanisms:
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium: Like magnesium, calcium is an alkaline earth metal and is essential for bone health and muscle function.
Sodium: Similar to potassium, sodium is an alkali metal and plays a crucial role in maintaining fluid balance and nerve function.
Uniqueness
Magnesium is unique in its ability to act as a cofactor for a wide range of enzymes, making it indispensable for numerous biochemical processes. Potassium’s role in maintaining cellular membrane potential and its involvement in muscle and nerve function distinguish it from other alkali metals .
Propriétés
Numéro CAS |
65380-44-1 |
|---|---|
Formule moléculaire |
KMg |
Poids moléculaire |
63.404 g/mol |
Nom IUPAC |
magnesium;potassium |
InChI |
InChI=1S/K.Mg |
Clé InChI |
SWHAQEYMVUEVNF-UHFFFAOYSA-N |
SMILES canonique |
[Mg].[K] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl [bis(ethylsulfanyl)methyl]phosphonate](/img/structure/B14494448.png)
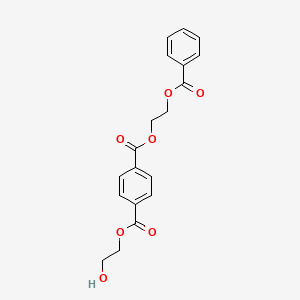
![1-Methoxy-2-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B14494459.png)

![2,4-Diphenyl-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14494471.png)
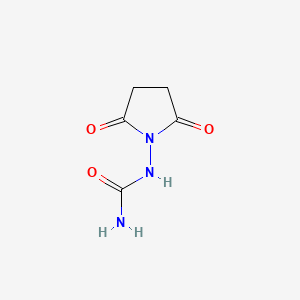

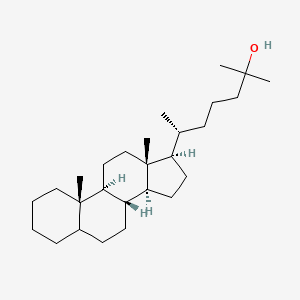
![5,7-Dimethyl-4H-cyclohepta[b]furan](/img/structure/B14494491.png)
